3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol
Description
3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine scaffold with a chlorine atom at position 3 and a hydroxyl group at position 4. This compound is structurally related to intermediates in pharmaceutical synthesis, such as kinase inhibitors or bioactive scaffolds .
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-9-6-1-4(11)2-10-7(5)6/h1-3,9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGKMXTZIDRFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283416 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-89-2 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with an amine to form an intermediate, which then undergoes cyclization to yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in the development of pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolopyridine Family
The following table compares key structural and functional attributes of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol with related pyrrolopyridine derivatives:
Key Observations:
- Functional Group Influence : The hydroxyl group in this compound enhances solubility in polar solvents compared to its carboxylic acid (C₈H₅ClN₂O₂) and sulfonyl chloride (C₇H₄Cl₂N₂O₂S) analogs, which exhibit higher reactivity for conjugation or derivatization .
- Isomeric Differences : Substitution patterns (e.g., pyrrolo[3,2-b] vs. pyrrolo[2,3-b]) significantly impact electronic properties and binding affinities in biological systems .
Thermal and Optical Properties
While thermal stability data for this compound are unavailable, highlights that halogenated thienothiophenes (e.g., 2,5-dibromothieno[3,2-b]thiophene) exhibit high thermal stability (decomposition >300°C) and p-type semiconductor behavior due to extended π-conjugation. By analogy, the chlorine substituent in pyrrolopyridines may similarly enhance thermal resilience and charge transport properties .
Pharmaceutical Relevance
- Kinase Inhibition : Analogues like 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (C₇H₈Cl₂N₂, ) are utilized in kinase inhibitor synthesis, suggesting that this compound could serve as a scaffold for targeted therapies.
- Biological Activity: The hydroxyl group at position 6 may facilitate hydrogen bonding with biological targets, as seen in 6-aminopyridin-3-ol (C₅H₆N₂O, ), which is used in nucleotide analogs .
Material Science Potential
The parent compound 1H-pyrrolo[3,2-b]pyridin-6-ol () has been explored for optoelectronic applications. Chlorination at position 3 could further tune its bandgap and solubility for organic electronics .
Biological Activity
3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a pyrrolo[3,2-b]pyridine core with a chlorine substituent at the 3-position and a hydroxyl group at the 6-position. The synthesis of this compound can be achieved through various methods, including the cyclization of 2-prop-1-ynylpyridin-3-amines under copper iodide catalysis.
Enzyme Inhibition and Receptor Modulation
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance, derivatives of this compound have been studied for their potential as inhibitors of gastric acid secretion by modulating receptor activity.
Table 1: Biological Activities of Related Pyrrolo Compounds
| Compound Name | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine | Enzyme Inhibition | HIV Integrase | 6–22 |
| 4-Phenoxy Derivative | Insulin Sensitivity | Adipocytes | 0.3–100 |
| 3-Chloro Derivative | Antiviral Activity | HIV-1 Integrase | Significant inhibition |
Antiviral Properties
The compound has shown promising antiviral properties, particularly against HIV. Derivatives have demonstrated significant inhibition of HIV integrase activity, suggesting their potential as therapeutic agents in antiviral drug development. Additionally, studies have indicated that certain pyrrolo derivatives exhibit activity against respiratory syncytial virus (RSV), further highlighting their antiviral capabilities .
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of pyrrolo derivatives, researchers found that specific compounds exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells. This selective activity suggests the potential for developing targeted cancer therapies based on this scaffold .
Case Study 2: Insulin Sensitivity Enhancement
Another investigation focused on the insulin-sensitizing effects of pyrrolo derivatives. The study reported that certain compounds significantly increased insulin sensitivity in mouse adipocytes by up to 37.4% compared to control groups. This finding underscores the metabolic relevance of these compounds in treating diabetes-related conditions .
The mechanisms underlying the biological activities of this compound involve its ability to interact with various biological receptors and enzymes. Interaction studies have demonstrated its binding affinity with targets critical for enzyme regulation and receptor modulation. Such interactions are crucial for understanding its therapeutic effects and optimizing its pharmacological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
